molecular formula C12H14O3S B14314251 5-[[(4-Methoxyphenyl)thio]methyl]tetrahydrofuran-2-one CAS No. 111017-49-3

5-[[(4-Methoxyphenyl)thio]methyl]tetrahydrofuran-2-one

Cat. No.: B14314251
CAS No.: 111017-49-3
M. Wt: 238.30 g/mol
InChI Key: NRTPMMPBICWKDB-UHFFFAOYSA-N
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Description

5-[[(4-Methoxyphenyl)thio]methyl]tetrahydrofuran-2-one is an organic compound with a complex structure that includes a tetrahydrofuran ring and a methoxyphenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[(4-Methoxyphenyl)thio]methyl]tetrahydrofuran-2-one typically involves the condensation of 4-methoxyphenylthiol with a suitable tetrahydrofuran derivative. One common method involves the use of a base such as sodium hydride to deprotonate the thiol group, followed by nucleophilic substitution with a tetrahydrofuran derivative . The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[[(4-Methoxyphenyl)thio]methyl]tetrahydrofuran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Deprotected tetrahydrofuran derivatives.

    Substitution: Various substituted tetrahydrofuran derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[[(4-Methoxyphenyl)thio]methyl]tetrahydrofuran-2-one is unique due to its specific combination of a tetrahydrofuran ring and a methoxyphenylthio group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound for research and industrial applications.

Properties

CAS No.

111017-49-3

Molecular Formula

C12H14O3S

Molecular Weight

238.30 g/mol

IUPAC Name

5-[(4-methoxyphenyl)sulfanylmethyl]oxolan-2-one

InChI

InChI=1S/C12H14O3S/c1-14-9-2-5-11(6-3-9)16-8-10-4-7-12(13)15-10/h2-3,5-6,10H,4,7-8H2,1H3

InChI Key

NRTPMMPBICWKDB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SCC2CCC(=O)O2

Origin of Product

United States

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